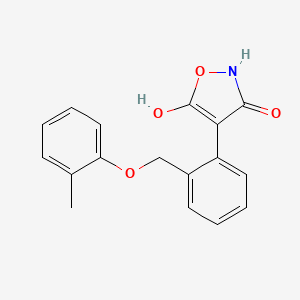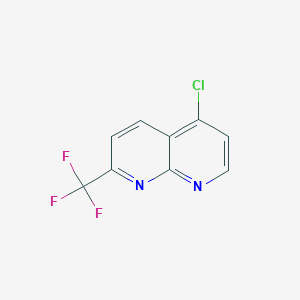
5-chloro-2-(trifluoromethyl)-1,8-Naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-(trifluoromethyl)-1,8-Naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a chlorine atom at the 5th position and a trifluoromethyl group at the 2nd position on the naphthyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine derivatives, including 5-chloro-2-(trifluoromethyl)-1,8-naphthyridine, can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for 1,8-naphthyridine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
5-chloro-2-(trifluoromethyl)-1,8-Naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while substitution reactions can produce various substituted naphthyridine derivatives.
科学研究应用
作用机制
The mechanism of action of 1,8-naphthyridine, 5-chloro-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer cells, the compound induces apoptosis by targeting specific signaling pathways and inhibiting cell proliferation .
相似化合物的比较
5-chloro-2-(trifluoromethyl)-1,8-Naphthyridine can be compared with other similar compounds such as:
1,8-Naphthyridine: The parent compound without the chlorine and trifluoromethyl groups.
5-Chloro-1,8-Naphthyridine: A derivative with only the chlorine substitution.
2-(Trifluoromethyl)-1,8-Naphthyridine: A derivative with only the trifluoromethyl substitution.
The presence of both chlorine and trifluoromethyl groups in 1,8-naphthyridine, 5-chloro-2-(trifluoromethyl)- enhances its biological activity and chemical reactivity compared to its simpler counterparts .
属性
分子式 |
C9H4ClF3N2 |
|---|---|
分子量 |
232.59 g/mol |
IUPAC 名称 |
5-chloro-2-(trifluoromethyl)-1,8-naphthyridine |
InChI |
InChI=1S/C9H4ClF3N2/c10-6-3-4-14-8-5(6)1-2-7(15-8)9(11,12)13/h1-4H |
InChI 键 |
NYFCCTRVUVRHBV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=NC=CC(=C21)Cl)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-{[2-(pyridin-3-yl)ethyl]carbamoyl}benzoate](/img/structure/B8664842.png)
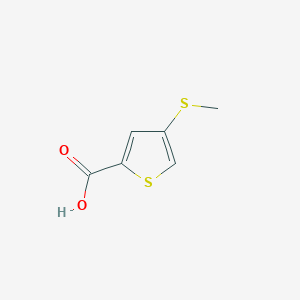
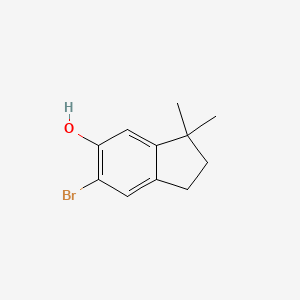
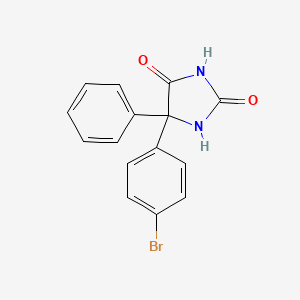
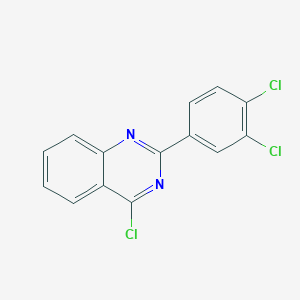
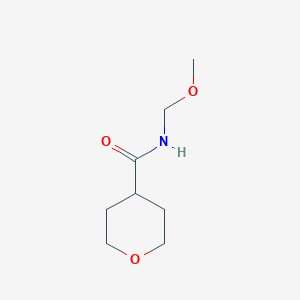
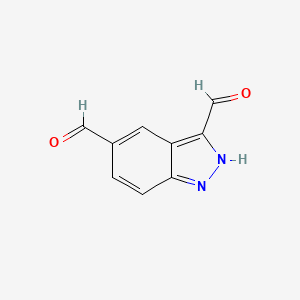
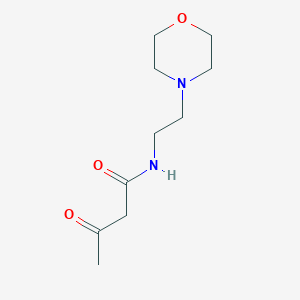
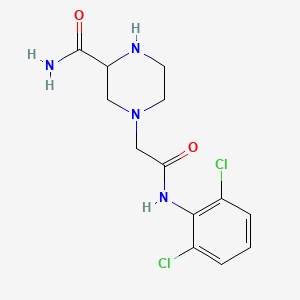
![N-[4-(Hexylamino)phenyl]acetamide](/img/structure/B8664926.png)
![3-({5-Bromo-4-[(4-hydroxybutyl)amino]pyrimidin-2-YL}amino)phenol](/img/structure/B8664947.png)
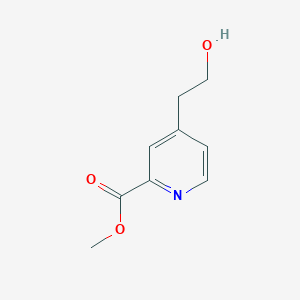
![Tert-butyl 8-phenyl-7-oxa-3,10-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8664953.png)
